

MTH1 nucleotide pool sanitization enzyme

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Compound Focus: (S)-Crizotinib

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MTH1 Enzyme: An Overview

MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix hydrolase 1), is a crucial nucleotide pool sanitizing enzyme. Its primary function is to hydrolyze oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, into their corresponding monophosphates. This prevents the mis-incorporation of these damaged nucleotides into DNA and RNA during replication and transcription, thereby maintaining genomic stability [1] [2].

The gene encoding human MTH1 is located on chromosome **7p22** and spans approximately **9 kb**, comprising five exons. The MTH1 protein, an 18 kDa enzyme, is a member of the Nudix phosphohydrolase superfamily. It mainly localizes to the cytoplasm, with smaller portions found in the mitochondria and nucleus, indicating its role in sanitizing nucleotide pools for both nuclear and mitochondrial genomes [1] [3] [4].

Molecular Structure and Mechanism of Action

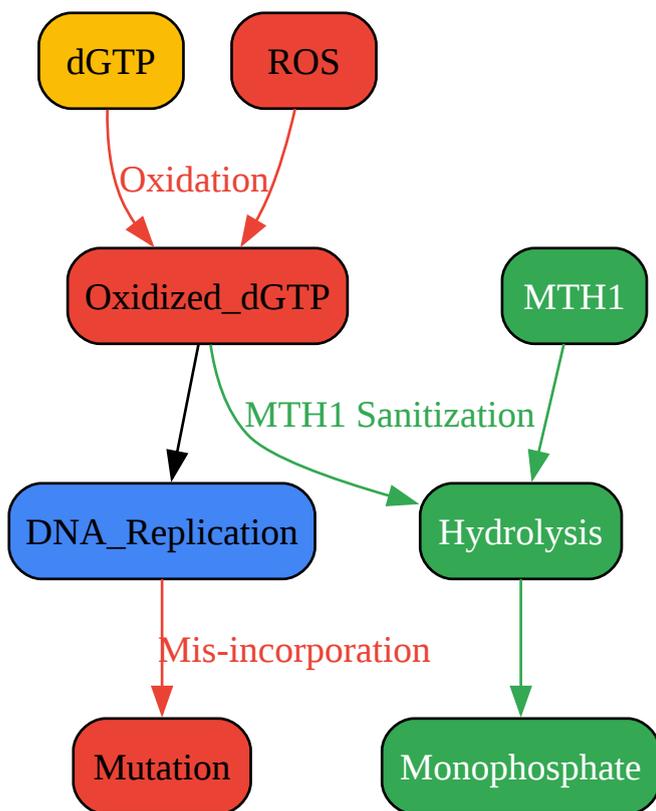
The crystal structure of MTH1 has been resolved using X-ray crystallography, revealing key details about its substrate recognition and hydrolysis mechanism [1] [5].

Within the enzyme's active site, the oxidized nucleotide (e.g., 8-oxo-dGMP) adopts an **antipodal conformation**. Key residues involved in substrate binding and catalysis include [1] [5]:

- **Phe72 and Trp117:** Engage in π -stacking interactions with the oxidized base.
- **Asp119 and Asp120:** Recognize the Watson-Crick face of 8-oxo-dGMP through hydrogen bonds with the 6-O, 1-NH, and 2-NH₂ groups.
- **Asn33:** Positioned at the bottom of the purine base, forms hydrogen bonds with the 2-NH₂ and 3-N groups.

The broad substrate specificity of human MTH1 for various oxidized nucleotides is derived from the recognition of these substrates in the enzyme's binding pocket due to an exchange of protonation state between two nearby aspartate residues [2].

The diagram below illustrates the core function of MTH1 in preventing mutations.



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MTH1 prevents mutations by hydrolyzing oxidized nucleotides before DNA replication.

Quantitative Data on MTH1 Inhibitors

The development of MTH1 inhibitors has been a significant area of research for cancer therapy. The table below summarizes key inhibitors discussed in the literature.

Table 1: Selected MTH1 Inhibitors in Research and Development

Inhibitor Name	Class / Type	Key Characteristics / Findings	Development Status / Reference
TH1579 (Karonudib)	Small Molecule (Analog of TH588)	Potent, selective MTH1 inhibitor with good oral availability; demonstrates excellent pharmacokinetic and anti-cancer properties <i>in vivo</i> ; introduces oxidized nucleotides into DNA to kill cells [6].	Phase I clinical trial for safety and tolerability [2].
(S)-Crizotinib	Small Molecule (Stereospecific)	Stereospecific targeting of MTH1; shown to promote apoptosis in pulmonary artery smooth muscle cells (PASMCS), reducing vascular remodeling in PAH [1] [5] [7].	Preclinical research
AZ13792138	Small Molecule	Potent and selective MTH1 inhibitor developed by AstraZeneca; made available as a chemical probe [2].	Preclinical research (Note: One study found it non-cytotoxic to cancer cells [2])

Role of MTH1 in Disease and Therapy

MTH1 plays a paradoxical role in health and disease. While it protects normal cells from oxidative damage, its overexpression in cancer cells becomes a dependency that can be therapeutically exploited.

MTH1 in Cancer Cancer cells are often under high levels of oxidative stress, leading to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the nucleotide pool [8] [4]. Consequently, many cancer cells **overexpress MTH1** to survive this stress [1] [3] [4]. High MTH1 expression is associated with poor prognosis in several cancers, including pancreatic, lung, and colorectal cancer [3] [4]. Inhibition of MTH1 in

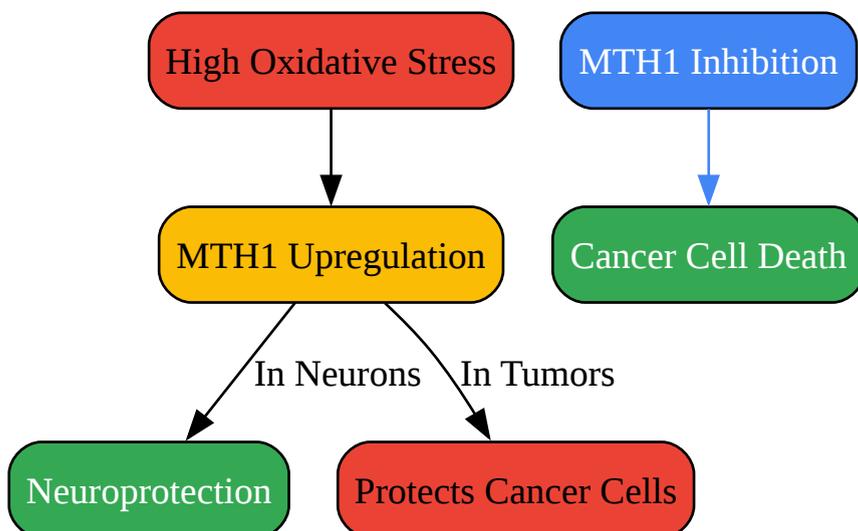
cancer cells leads to the incorporation of oxidized nucleotides into DNA, causing DNA strand breaks and cell death, while normal cells are less affected [6] [4] [7].

MTH1 in Neurological Diseases Oxidative stress is a key factor in neurodegenerative diseases like Alzheimer's disease (AD). Studies on AD mouse models show that MTH1 and OGG1 help reduce oxidized DNA damage in the brain, suggesting a protective role for MTH1 against neurodegeneration [8] [1]. Transgenic expression of human MTH1 was shown to efficiently prevent neurodegeneration by avoiding the accumulation of oxidized guanine in mitochondrial genomes of neurons [8].

MTH1 in Cardiovascular and Lung Diseases MTH1 has been identified as a pivotal driver of vascular remodeling in **pulmonary arterial hypertension (PAH)**. Inhibiting MTH1 with **(S)-Crizotinib** promotes apoptosis in pulmonary artery smooth muscle cells, reducing remodeling and improving cardiac function [1] [5]. MTH1 also repairs DNA damage in lung tissues caused by external factors like smoking and fine particulate matter (PM2.5) [1] [5].

MTH1 in Thrombosis A 2023 study revealed that MTH1 is expressed in platelet mitochondria and protects them from oxidative damage. Megakaryocyte/platelet-specific MTH1 knockout mice showed impaired hemostasis and reduced arterial and venous thrombosis, indicating MTH1's critical role in regulating platelet function [3].

The diagram below summarizes the dual role of MTH1 in different tissues and the therapeutic strategy in cancer.



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The dual role of MTH1 in neurodegeneration and cancer, and the therapeutic strategy of inhibition.

Experimental Protocols for Key Assays

For researchers aiming to study MTH1, here are methodologies for key experiments cited in the literature.

1. Assessing MTH1 Inhibition-Induced DNA Damage (Modified Comet Assay) [6] [4]

- **Purpose:** To detect DNA strand breaks resulting from MTH1 inhibition.
- **Procedure:**
 - Treat cells with the MTH1 inhibitor or transfect with MTH1-targeting siRNA/shRNA.
 - **Embed Cells in Agarose:** Harvest trypsinized cells and mix with low-melting-point agarose. Pipette onto a comet slide pre-coated with regular agarose.
 - **Lysis:** Immerse slides in a cold, high-salt lysis solution (e.g., containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
 - **Electrophoresis:** After lysis, place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 20-60 minutes, then run electrophoresis at ~1 V/cm for 20-30 minutes.
 - **Neutralization and Staining:** Neutralize slides with a neutral buffer (e.g., 0.4 M Tris, pH 7.5), then stain with a DNA-binding dye like SYBR Gold or DAPI.
 - **Analysis:** Score 50-100 randomly selected comets per sample using fluorescence microscopy. Analyze parameters like tail length and tail moment using specialized software.

2. Measuring MTH1's Effect on Cellular Viability and Proliferation (siRNA/ShRNA Depletion) [6] [4]

- **Purpose:** To determine the dependence of cancer cell viability on MTH1.
- **Procedure:**
 - **Cell Seeding:** Seed cancer cells (e.g., human cancer cell lines such as HCT116, SW480) in multi-well plates.
 - **Gene Knockdown:** Transfect cells with MTH1-specific siRNA or infect with MTH1-targeting shRNA lentiviral particles. Include a non-targeting scramble sequence as a negative control.
 - **Validation of Knockdown:** 48-72 hours post-transfection, harvest a subset of cells and validate MTH1 knockdown at the protein level by western blotting.
 - **Viability/Proliferation Assay:** At the same time, assess cell viability/proliferation in the remaining wells using assays like MTT, CellTiter-Glo (which measures ATP levels), or by directly counting cells.
 - **Data Correlation:** Correlate the extent of MTH1 protein depletion with the reduction in cell viability or proliferation.

3. Evaluating 8-oxo-dG Incorporation via Immunostaining [6]

- **Purpose:** To visualize and quantify the incorporation of oxidized guanine into DNA upon MTH1 inhibition.
- **Procedure:**
 - **Cell Treatment and Fixation:** Culture and treat cells on coverslips with MTH1 inhibitors or DMSO control. Fix cells with paraformaldehyde.
 - **Permeabilization and Blocking:** Permeabilize cells with Triton X-100 and block with a solution like 5% bovine serum albumin (BSA).
 - **Immunostaining:** Incubate with a primary antibody specific for **8-oxo-dG**, followed by a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI.
 - **Imaging and Analysis:** Visualize using fluorescence or confocal microscopy. Quantify the fluorescence intensity of the 8-oxo-dG signal within the nucleus.

Conclusion and Future Directions

MTH1 is a critical enzyme for maintaining genomic integrity under oxidative stress. Its role in cancer cell survival makes it a compelling therapeutic target. While the development of MTH1 inhibitors has seen promising compounds like TH1579 (Karonudib) enter clinical trials, the field has also encountered challenges and conflicting results regarding the cytotoxicity of some inhibitors, highlighting the complexity of translating this concept into the clinic [6] [2]. Future research should focus on identifying robust biomarkers, such as high tumor oxidative stress or specific genetic backgrounds, that predict sensitivity to MTH1 inhibition to maximize therapeutic efficacy.

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